Antihistamine-1
Overview
Description
Antihistamine-1 compounds are a class of drugs that counteract the effects of histamine, a chemical involved in allergic reactions. These compounds are primarily used to treat symptoms of allergies, such as itching, runny nose, and sneezing, by blocking histamine receptors in the body . They are also used to treat conditions like insomnia, motion sickness, and vertigo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antihistamine-1 compounds typically involves the formation of a core structure, such as an imidazole or piperidine ring, followed by the addition of various functional groups to enhance their antihistaminic properties . For example, the synthesis of bilastine, a second-generation antihistamine, involves the reaction of bis(trimethylsilyl)chloromethane with mercaptoacetic acid in the presence of sodium hydroxide and methanol .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product . The process includes multiple steps of synthesis, purification, and formulation to produce the active pharmaceutical ingredient (API) in bulk .
Chemical Reactions Analysis
Types of Reactions: Antihistamine-1 compounds undergo various chemical reactions, including:
Oxidation: Conversion of primary alcohols to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various substituted imidazoles, piperidines, and other heterocyclic compounds with enhanced antihistaminic activity .
Scientific Research Applications
Antihistamine-1 compounds have a wide range of applications in scientific research:
Mechanism of Action
Antihistamine-1 compounds exert their effects by binding to histamine H1 receptors, which are G protein-coupled receptors located on the surface of various cells, including mast cells, smooth muscle cells, and endothelial cells . By blocking these receptors, this compound compounds prevent histamine from exerting its effects, such as vasodilation, increased vascular permeability, and smooth muscle contraction . This results in the alleviation of allergy symptoms and other histamine-mediated conditions .
Comparison with Similar Compounds
Antihistamine-1 compounds can be compared with other antihistamines based on their chemical structure, pharmacological properties, and therapeutic uses:
First-Generation Antihistamines: These include diphenhydramine and chlorpheniramine, which are known for their sedative effects due to their ability to cross the blood-brain barrier.
Second-Generation Antihistamines: These include cetirizine, loratadine, and fexofenadine, which have minimal sedative effects and are preferred for long-term use.
By understanding the synthesis, reactions, applications, and mechanisms of this compound compounds, researchers and healthcare professionals can better utilize these drugs to improve patient outcomes and advance scientific knowledge.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5/c1-17-14-25-29(15-17)20-10-12-27(13-11-20)23-26-21-4-2-3-5-22(21)28(23)16-18-6-8-19(24)9-7-18/h2-9,14-15,20H,10-13,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQQBKYVKLZEMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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